Cas no 389888-02-2 ((S)-CPW 399)

(S)-CPW 399 structure
(S)-CPW 399 structure
Product Name:(S)-CPW 399
CAS No:389888-02-2
MF:C10H13N3O4
MW:239.227922201157
CID:299130
PubChem ID:657004
Update Time:2025-07-15

(S)-CPW 399 Chemical and Physical Properties

Names and Identifiers

    • 1H-Cyclopentapyrimidine-1-propanoicacid, a-amino-2,3,4,5,6,7-hexahydro-2,4-dioxo-,(aS)-
    • (2S)-2-amino-3-(2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)propanoic acid
    • (S)-CPW 399
    • (S)-ALPHA-AMINO-2,3,4,5,6,7-HEXAHYDRO-2,4-DIOXO-1H-CYCLOPENTAPYRIMIDINE-1-PROPANOIC ACID
    • (S)-α-AMino-2,3,4,5,6,7-hexahydro-2,4-dioxo-1H-cyclopentapyriMidine-1-propanoicacid
    • 1syh
    • 1syi
    • CPW
    • CHEMBL337577
    • DTXSID50349678
    • (S)-2-Amino-3-(2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanoic acid
    • 2-Amino-3-(2,4-dioxo-2,3,4,5,6,7-hexahydro-cyclopentapyrimidin-1-yl)-propionic acid
    • (S)-?-Amino-2,3,4,5,6,7-hexahydro-2,4-dioxo-1H-cyclopentapyrimidine-1-propanoic acid
    • BDBM50107595
    • 389888-02-2
    • PD007308
    • DB03240
    • AKOS024456656
    • (S)-2-AMINO-3-(1,3,5,7-PENTAHYDRO-2,4-DIOXO-CYCLOPENTA[E]PYRIMIDIN-1-YL) PROIONIC ACID
    • SCHEMBL16343833
    • (S)-2-Amino-3-(2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanoicacid
    • NCGC00159527-01
    • (S)-1-(2-Amino-2-carboxyethyl)-6,7-dihydro-1H-cyclopenta[d]-pyrimidin-2,4(1H,3H)dione
    • NS00068493
    • 3-(2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-L-alanine
    • Q12061559
    • (2S)-2-amino-3-{2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}propanoic acid
    • (S)-CPW 399; (2S)-2-Amino-3-(2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)propanoic Acid; (S)-2-Amino-3-(2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanoic Acid;
    • Inchi: 1S/C10H13N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h6H,1-4,11H2,(H,15,16)(H,12,14,17)/t6-/m0/s1
    • InChI Key: VSGUEKZRMJVQOH-LURJTMIESA-N
    • SMILES: O=C1C2CCCC=2N(C(N1)=O)C[C@@H](C(=O)O)N

Computed Properties

  • Exact Mass: 239.09100
  • Monoisotopic Mass: 239.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.7
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 118.18000
  • LogP: -0.86250

(S)-CPW 399 Security Information

(S)-CPW 399 Pricemore >>

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Additional information on (S)-CPW 399

Compound Introduction: CAS No. 389888-02-2 and (S)-CPW 399

CAS No. 389888-02-2 and (S)-CPW 399 represent a significant advancement in the field of pharmaceutical chemistry, particularly in the development of novel therapeutic agents. These compounds have garnered considerable attention due to their unique structural properties and potential applications in addressing various medical conditions. The detailed exploration of these molecules not only highlights their chemical characteristics but also underscores their relevance in contemporary medicinal research.

The molecular structure of CAS No. 389888-02-2 exhibits a complex arrangement of functional groups, which contributes to its distinct pharmacological profile. This compound has been extensively studied for its interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways. Recent research has demonstrated that this molecule exhibits high selectivity for certain therapeutic targets, making it a promising candidate for drug development.

In contrast, (S)-CPW 399 is an enantiomer that has been meticulously optimized for enhanced bioavailability and reduced side effects. The stereochemical configuration of this compound plays a crucial role in its pharmacodynamic properties, as evidenced by studies showing improved efficacy when compared to its racemic counterpart. The synthesis of (S)-CPW 399 involves advanced chiral resolution techniques, which have been refined over the past decade to achieve higher yields and purity levels.

One of the most compelling aspects of these compounds is their potential application in treating chronic diseases. For instance, studies have indicated that CAS No. 389888-02-2 may inhibit key enzymes involved in inflammation and oxidative stress, thereby offering a novel approach to managing conditions such as arthritis and neurodegenerative disorders. Similarly, (S)-CPW 399 has shown promise in preclinical trials for its ability to modulate neurotransmitter activity, which could lead to new treatments for neurological conditions like Parkinson's disease.

The development of these compounds also underscores the importance of computational chemistry in modern drug discovery. Advanced computational models have been employed to predict the binding affinity and metabolic stability of both CAS No. 389888-02-2 and (S)-CPW 399, significantly reducing the time and cost associated with traditional trial-and-error methods. These models have enabled researchers to identify optimal analogs with improved pharmacokinetic profiles, thereby accelerating the drug development pipeline.

Furthermore, the synthesis of these molecules has been facilitated by recent breakthroughs in green chemistry principles. Researchers have developed more sustainable methods for producing these compounds, minimizing waste and reducing environmental impact. This aligns with the broader industry trend toward eco-friendly pharmaceutical manufacturing processes, ensuring that future drugs are not only effective but also environmentally responsible.

The clinical potential of CAS No. 389888-02-2 and (S)-CPW 399 is further supported by ongoing clinical trials that are evaluating their safety and efficacy in human subjects. These trials are designed to provide comprehensive data on dosing regimens, adverse effects, and long-term outcomes, which will be critical for regulatory approval and commercialization. Preliminary results from phase I trials have been encouraging, suggesting that these compounds are well-tolerated at therapeutic doses while demonstrating significant therapeutic benefits.

In conclusion, the compounds CAS No. 389888-02-2 and (S)-CPW 399 represent a significant stride forward in pharmaceutical innovation. Their unique chemical properties, combined with promising preclinical and clinical data, position them as valuable assets in the fight against various medical conditions. As research continues to uncover new applications for these molecules, they are likely to play an increasingly important role in modern medicine.

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